2-Azaadamantane
Overview
Description
2-Azaadamantane is a nitrogen-containing analog of adamantane, where one of the carbon atoms in the adamantane structure is replaced by a nitrogen atom. This substitution imparts unique chemical and physical properties to the compound, making it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaadamantane typically involves the preparation of triamines from tris(oxymethyl)methane and its homologs through the synthesis and reduction of the corresponding triazides. The resulting triamine is then reacted with various carbonyl-containing compounds . Another method involves the iodine-mediated ring closure followed by reduction with lithium aluminum hydride to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-Azaadamantane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the oxidation of this compound N-oxyl derivatives, which are used as catalysts in the oxidation of alcohols .
Common Reagents and Conditions:
Oxidation: Common reagents include molecular oxygen, sodium hypochlorite, and oxoammonium salts.
Substitution: Various carbonyl-containing compounds are used in substitution reactions to introduce different functional groups.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as this compound N-oxyl, which is used as a catalyst in organic synthesis .
Scientific Research Applications
2-Azaadamantane and its derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Azaadamantane derivatives, particularly this compound N-oxyl, involves the formation of stable nitroxyl radicals. These radicals facilitate the oxidation of alcohols by abstracting hydrogen atoms from the alcohol substrates, leading to the formation of aldehydes or ketones . The catalytic activity is influenced by the structural and electronic properties of the nitroxyl radicals .
Comparison with Similar Compounds
Adamantane: The parent compound, which does not contain nitrogen atoms.
1,3,5-Triazaadamantane: Contains three nitrogen atoms in the adamantane structure.
2,2,6,6-Tetramethylpiperidine N-oxyl (TEMPO): Another nitroxyl radical used as a catalyst in oxidation reactions.
Uniqueness: 2-Azaadamantane is unique due to its nitrogen atom, which imparts different chemical and physical properties compared to adamantane. It has higher solubility in water and different reactivity patterns, making it a valuable compound in various research applications .
Properties
IUPAC Name |
2-azatricyclo[3.3.1.13,7]decane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-6-2-8-4-7(1)5-9(3-6)10-8/h6-10H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSDEVRDASOICE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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